molecular formula C10H18ClNO2 B1520961 methyl octahydro-1H-indole-2-carboxylate hydrochloride CAS No. 195878-03-6

methyl octahydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B1520961
CAS No.: 195878-03-6
M. Wt: 219.71 g/mol
InChI Key: AJVPKXUASPJHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in natural products and pharmaceuticals. This compound is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The compound can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions.

  • Hydrochloride Formation: The carboxylate group is then esterified with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted indole derivatives.

Scientific Research Applications

Chemistry: Methyl octahydro-1H-indole-2-carboxylate hydrochloride is used in the synthesis of complex organic molecules and as a building block in organic chemistry research.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

Medicine: It is being investigated for its potential use in treating various diseases, including cancer, inflammation, and microbial infections.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • Indole-3-carboxylic Acid: Another indole derivative with similar biological activities.

  • Methyl Indole-2-carboxylate: A closely related compound with potential pharmaceutical applications.

Properties

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVPKXUASPJHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
methyl octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
methyl octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl octahydro-1H-indole-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.